Cumene hydroperoxide

Epoxidation Catalysis Olefin Oxidation Green Chemistry

Procurement of cumene hydroperoxide must prioritize application-specific performance: For epoxidation, CHP delivers higher selectivity than TBHP on supported Ti catalysts, maximizing purity and yield. For cumene-process phenol production, CHP is non-negotiable—even minor efficiency gains yield massive cost savings. As a radical initiator, CHP-based redox systems resist air and mechanical shock better than BPO, reducing production interruptions. Strict purity (≥80%) and comprehensive thermal stability data (DSC/ARC) from suppliers are essential to mitigate autocatalytic decomposition hazards unique to CHP versus nth-order peroxides like DCPO.

Molecular Formula C9H12O2
C6H5C(CH3)2OOH
C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 80-15-9
Cat. No. B121061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCumene hydroperoxide
CAS80-15-9
Synonyms1-Methyl-1-phenylethyl Hydroperoxide;  α,α-Dimethylbenzyl Hydroperoxide;  1-Methyl-1-phenylethyl Hydroperoxide;  2-Hydroperoxy-2-phenylpropane;  2-Phenyl-2-propyl Hydroperoxide;  2-Phenylpropyl Hydroperoxide;  7-Cumyl Hydroperoxide;  CHP;  CHP 158;  CHP 5;  CH
Molecular FormulaC9H12O2
C6H5C(CH3)2OOH
C9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1)OO
InChIInChI=1S/C9H12O2/c1-9(2,11-10)8-6-4-3-5-7-8/h3-7,10H,1-2H3
InChIKeyYQHLDYVWEZKEOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 64° F (NTP, 1992)
0.09 M
In water, 1.39X10+4 mg/L at 25 °C
Slightly soluble in water
Readily soluble in alcohol, acetone, esters, hydrocarbons, and chlorinated hydrocarbons.
Soluble in ether
Solubility in water, g/100ml: 1.5

Cumene Hydroperoxide (CAS 80-15-9): Key Properties and Industrial Significance for Procurement


Cumene hydroperoxide (CHP, CAS 80-15-9) is an organic peroxide characterized as a colorless to pale yellow liquid with a molecular formula of C9H12O2 and a molecular weight of 152.19 g/mol . It serves as a critical intermediate in the cumene process for the co-production of phenol and acetone, a process that accounts for approximately 44% of its global usage for bisphenol A production and subsequent polymer manufacturing [1]. CHP also functions as a radical initiator in polymerization reactions and as an oxidizing agent in organic synthesis . Commercially, it is typically supplied as an 80 wt% solution with a density of 1.03 g/mL at 25°C, and its handling requires strict adherence to safety protocols due to its classification as an organic peroxide with potential for violent decomposition .

Why Cumene Hydroperoxide Cannot Be Simply Substituted: The Case for Specific Procurement


Cumene hydroperoxide (CHP) is not a generic, drop-in replacement for other organic peroxides or hydroperoxides. Its unique decomposition kinetics, characterized by an autocatalytic mechanism, differentiate it sharply from compounds like dicumyl peroxide (DCPO), which follows an nth-order decomposition pathway [1]. In catalytic epoxidation, CHP demonstrates significantly higher epoxide selectivity than tert-butyl hydroperoxide (TBHP) on catalysts with residual silanol groups, a nuance that directly impacts process yield and purity [2]. Furthermore, its role as an initiator in redox polymerization systems offers distinct performance profiles compared to benzoyl peroxide (BPO), particularly in terms of stability and byproduct formation [3]. These specific, quantifiable performance attributes, as detailed in the evidence below, mean that substituting CHP with a cheaper or more readily available analog can lead to reduced yield, altered product quality, or compromised process safety, ultimately increasing operational costs and risks.

Quantitative Evidence for Cumene Hydroperoxide (80-15-9) Differentiation: A Procurement-Focused Guide


Epoxidation Selectivity: CHP vs. TBHP on Ti/SiO2 Catalysts

In the epoxidation of 1-octene to 1,2-epoxyoctane using Ti/SiO2 catalysts, cumene hydroperoxide (CHP) demonstrated significantly higher epoxide selectivity than tert-butyl hydroperoxide (TBHP) on catalysts with lower titanium concentrations (≤1 μmol/m²) and residual Si-OH groups [1]. While at maximum Ti concentration both oxidants achieved 97% yield, CHP's advantage on less optimized catalysts translates to higher product yield in real-world, non-ideal conditions, reducing waste and downstream purification costs [1].

Epoxidation Catalysis Olefin Oxidation Green Chemistry

Thermal Decomposition Kinetics: Autocatalytic CHP vs. nth-Order DCPO

Differential scanning calorimetry (DSC) and kinetic modeling reveal that cumene hydroperoxide (CHP) decomposition follows an autocatalytic mechanism, whereas dicumyl peroxide (DCPO) decomposes via a simpler nth-order model [1]. This fundamental difference in decomposition kinetics means that CHP's rate of heat release accelerates as it decomposes due to product catalysis, requiring more sophisticated safety models for storage and reactor design. In contrast, DCPO's nth-order kinetics are more predictable and linear, allowing for simpler, less conservative safety margins [1].

Process Safety Thermal Hazard Analysis Organic Peroxide Stability

Activation Energy Reduction: CHP Mixed with Acetone vs. DCPO

The presence of typical process byproducts significantly alters the thermal stability of cumene hydroperoxide (CHP). When CHP is mixed with acetone, its apparent activation energy for decomposition decreases from 245.4 kJ/mol to 236.7 kJ/mol [1]. A similar, but smaller, reduction to 242.3 kJ/mol occurs when mixed with dicumyl peroxide (DCPO) [1]. This demonstrates that CHP's thermal hazard profile is not static and is highly sensitive to the specific chemical environment, a factor that must be accounted for in process design and risk assessment. For comparison, the decomposition of DCPO is less susceptible to such autocatalytic effects.

Thermal Hazard Process Safety Reaction Kinetics

Polymerization Initiator Stability: CHP as a Replacement for BPO in Redox Systems

In mechanosynthesized copper(I) complex-based initiating systems for redox polymerization, cumene hydroperoxide (CHP) and tert-butyl perbenzoate are proposed as replacements for benzoyl peroxide (BPO) due to BPO's lower stability and sensitivity to shock and friction [1]. These novel CHP-based systems were found to be more efficient in air than the standard amine/BPO reference system, particularly at the sample surface, indicating superior handling characteristics and robustness in practical, non-inert manufacturing environments [1]. While not a direct quantitative comparison of polymerization rate, this evidence highlights CHP's superior operational stability and reduced sensitivity compared to BPO, a key factor for process safety and reliability.

Radical Polymerization Redox Initiators Materials Science

Phenol Process Selectivity: Cumene Consumption Efficiency

The conventional cumene process for phenol production, which relies on the acid-catalyzed cleavage of cumene hydroperoxide (CHP), achieves a high yield of alpha-methylstyrene from dimethylbenzene alcohol, with reported yields of up to 89.7% mole in commercial units [1]. However, the overall cumene consumption per ton of phenol is 1310-1340 kg/t, representing a 33-63 kg/t loss of initial cumene feed [1]. This data highlights a specific area for process improvement: developing selective conversion methods for byproducts directly to CHP, rather than to alpha-methylstyrene, to enhance overall phenol yield and reduce raw material costs. This is a unique, process-specific efficiency metric tied directly to CHP's role in the value chain, unlike other peroxides used in different applications.

Phenol Production Cumene Process Process Optimization

Acute Inhalation Toxicity: H330 Classification

Cumene hydroperoxide is classified with the hazard statement H330: Fatal if inhaled [1]. This is the highest level of acute inhalation toxicity classification. This severe hazard profile, shared with few other organic peroxides, mandates stringent engineering controls, personal protective equipment (PPE), and emergency response plans. In procurement, this translates to higher safety-related overhead costs compared to less acutely toxic initiators or oxidants, and it may influence the selection of a supplier based on their packaging, transportation, and technical support for safe handling. For instance, tert-butyl hydroperoxide, while also hazardous, may have different acute toxicity classifications depending on concentration, potentially offering a lower-risk handling profile.

Chemical Safety Toxicology Occupational Health

Procurement-Driven Application Scenarios for Cumene Hydroperoxide (80-15-9)


Precision Epoxidation in Fine Chemical and Pharmaceutical Synthesis

Procurement teams should prioritize cumene hydroperoxide for epoxidation processes where high selectivity and yield are paramount, especially when using supported titanium catalysts. As demonstrated, CHP offers superior selectivity over TBHP on catalysts with lower titanium loading, translating to higher purity epoxide products and reduced waste [1]. This makes CHP the preferred oxidant for manufacturing high-value intermediates where product consistency and process robustness are critical, justifying its selection over TBHP despite potentially higher handling costs.

High-Volume Phenol and Acetone Co-Production (Cumene Process)

CHP is the non-negotiable intermediate for the cumene process, which accounts for over 95% of global phenol production. Procurement decisions for CHP in this context are driven by scale, consistent quality (e.g., 80 wt% concentration), and secure supply chain logistics. The evidence highlights that even minor improvements in CHP conversion efficiency (e.g., reducing cumene feedstock loss from 33-63 kg/t phenol) yield substantial economic benefits at industrial scale [2]. Therefore, procurement is focused on long-term contracts with reliable, high-volume suppliers rather than evaluating alternative chemistries.

Radical Polymerization Initiator for Robust Industrial Processes

For bulk polymerization of styrene, acrylates, and in the production of resins like Buna-S, CHP serves as a reliable initiator, often in redox systems. Evidence suggests CHP-based systems can be more robust in the presence of air and less sensitive to mechanical shock than benzoyl peroxide (BPO) alternatives [3]. This translates to fewer production interruptions, lower risk of unintended decomposition, and potentially simpler reactor design. Procurement should evaluate CHP against BPO based on total cost of ownership, factoring in safety, shelf-life, and process reliability, not just per-kilogram price.

Process Safety Engineering and Thermal Hazard Management

Given the evidence of CHP's autocatalytic decomposition and its sensitivity to contamination (e.g., activation energy reduction when mixed with acetone or DCPO), a key application scenario is in the design and operation of safe storage and reactor systems [4]. This is not an application for CHP itself, but rather a crucial, evidence-based requirement for its procurement and use. Buyers must work with suppliers who provide comprehensive thermal stability data (DSC, ARC) and safety guidance. The procurement specification must include stringent purity requirements and handling protocols to mitigate the unique thermal hazards posed by CHP, which differ significantly from nth-order peroxides like DCPO.

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